molecular formula C6H4BrN3 B1280659 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 868362-18-9

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1280659
M. Wt: 198.02 g/mol
InChI Key: NATZWIFAAIXCTQ-UHFFFAOYSA-N
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Description

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C6H4BrN3 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation . This process yields biologically important 1,2,4-triazolo[1,5-a]pyridines in short reaction times and high yields .


Molecular Structure Analysis

The molecular structure of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine can be analyzed using various techniques such as NMR and X-ray diffraction . The geometry optimization of the molecular structure can be carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions. For instance, it can be used to construct a deep-blue bipolar fluorescent emitter . More detailed information about its chemical reactions can be found in the references .


Physical And Chemical Properties Analysis

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a solid with a melting point of 152-157 °C . It has a molecular weight of 198.02 . Its density is 1.89 .

Scientific Research Applications

  • Organic Chemistry

    • Application : 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine is used in the synthesis of heterocyclic compounds .
    • Method : A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
    • Results : The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
  • Medicinal and Pharmaceutical Chemistry

    • Application : 1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
    • Method : The synthesis of these compounds involves the use of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine .
    • Results : These compounds have shown immense biological activities .

Safety And Hazards

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine is classified as a combustible solid . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also classified as an eye irritant, skin irritant, and respiratory system target organ toxicant .

properties

IUPAC Name

8-bromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATZWIFAAIXCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467491
Record name 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-[1,2,4]triazolo[1,5-a]pyridine

CAS RN

868362-18-9
Record name 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo[1,2,4]triazolo[1,5-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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